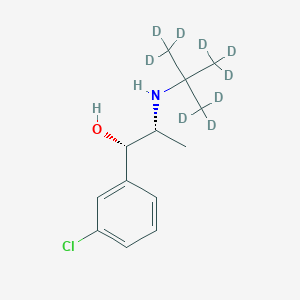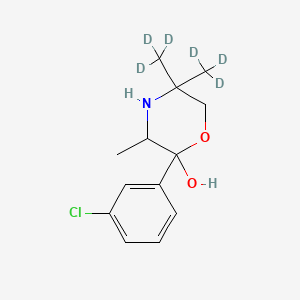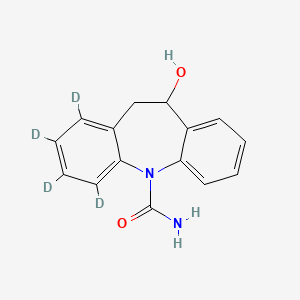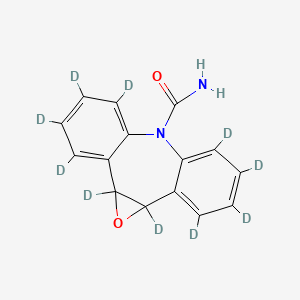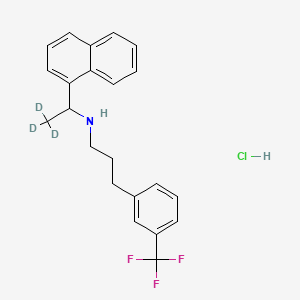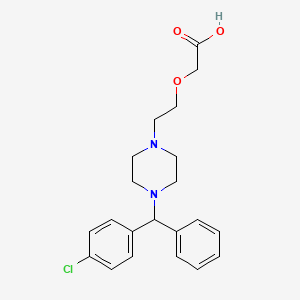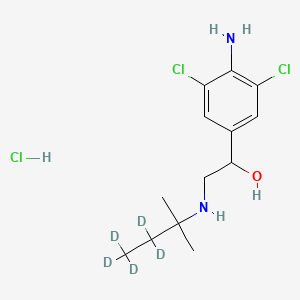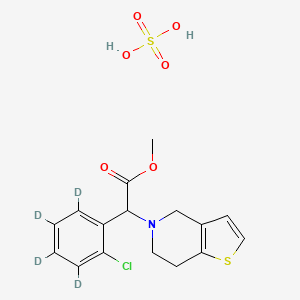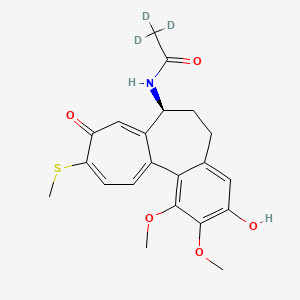
rac-Milnacipran-d10 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-Milnacipran-d10 Hydrochloride is a decadeuterated form of milnacipran hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of milnacipran, as well as its interactions with biological systems .
Méthodes De Préparation
The synthesis of rac-Milnacipran-d10 Hydrochloride involves the incorporation of deuterium atoms into the milnacipran molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumIndustrial production methods often involve the use of advanced techniques such as liquid chromatography–mass spectrometry (LC-MS) to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
rac-Milnacipran-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
rac-Milnacipran-d10 Hydrochloride is widely used in scientific research for various applications, including:
Chemistry: It is used to study the chemical properties and reactions of milnacipran, as well as to develop new synthetic methods and analytical techniques.
Biology: It is used to investigate the biological effects of milnacipran, including its interactions with neurotransmitter systems and its impact on cellular processes.
Medicine: It is used to study the pharmacokinetics and pharmacodynamics of milnacipran, as well as its potential therapeutic applications for conditions such as depression and fibromyalgia.
Industry: It is used in the development of new pharmaceuticals and other chemical products
Mécanisme D'action
rac-Milnacipran-d10 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation and pain perception. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced pain. The molecular targets of this compound include the serotonin transporter and the norepinephrine transporter, which are responsible for the reuptake of these neurotransmitters .
Comparaison Avec Des Composés Similaires
rac-Milnacipran-d10 Hydrochloride is unique among serotonin and norepinephrine reuptake inhibitors due to its decadeuterated structure, which enhances its stability and allows for more precise pharmacokinetic studies. Similar compounds include:
Milnacipran Hydrochloride: The non-deuterated form of the compound, used clinically for the treatment of depression and fibromyalgia.
Propriétés
Numéro CAS |
1217774-40-7 |
|---|---|
Formule moléculaire |
C15H23ClN2O |
Poids moléculaire |
292.87 g/mol |
Nom IUPAC |
(1S,2R)-2-(aminomethyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1/i1D3,2D3,3D2,4D2; |
Clé InChI |
XNCDYJFPRPDERF-XHWGGYTQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2)C([2H])([2H])C([2H])([2H])[2H].Cl |
SMILES canonique |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |
Apparence |
Off-White to Light Yellow Solid |
melting_point |
>100°C (dec.) |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
101152-94-7 (unlabelled) |
Synonymes |
(1R,2S)-rel-2-(Amino-methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10, Monohydrochloride; F-2207-d10; Ixel-d10; Toledomin-d10; Dalcipran-d10 |
Étiquette |
Milnacipran Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


